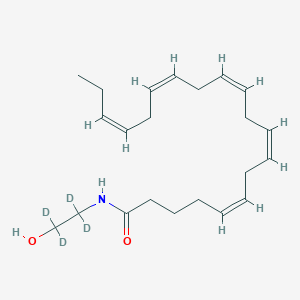
Eicosapentaenoyl Ethanolamide-d4
Vue d'ensemble
Description
Eicosapentaenoyl Ethanolamide-d4 (EPEA-d4) is an N-acylethanolamide that inhibits dietary-restriction-induced lifespan extension in wild type and TOR pathway mutant nematodes . It is produced endogenously from eicosapentaenoic acid and serves as a metabolic signal that couples nutrient availability with growth and lifespan . EPEA-d4 contains four deuterium atoms at the 1, 1’, 2, and 2’ positions and is intended for use as an internal standard for the quantification of EPEA by GC- or LC- mass spectrometry .
Molecular Structure Analysis
The molecular formula of Eicosapentaenoyl Ethanolamide-d4 is C22H31D4NO2 . Its average mass is 349.543 Da and its monoisotopic mass is 349.291901 Da .Physical And Chemical Properties Analysis
Eicosapentaenoyl Ethanolamide-d4 is a solution in ethanol . It has a solubility of 30 mg/ml in DMF, DMSO, and Ethanol . In Ethanol:PBS (pH 7.2) (1:2), it has a solubility of 0.3 mg/ml .Applications De Recherche Scientifique
Neuroinfections
Eicosapentaenoyl Ethanolamide-d4 (EEA-d4) has been found in cerebrospinal fluids from patients with neuroinfections . The study indicates the participation of long-chain monounsaturated and polyunsaturated fatty acids and their derivatives in the inflammatory process and likely in the process of resolution of inflammation during neuroinfection . It suggests that the determination of the fatty acids and endocannabinoids profile in cerebrospinal fluid may be a valuable biomarker of health and may allow the development of new pharmacological strategies, therapeutic goals, and fatty acids supplementation necessary in the fight against inflammation of the central nervous system .
Psoriasis
N-eicosapentaenoyl-ethanolamine (EPEA), a type of NAE derived from n-3, has been found to decrease the proliferation of psoriatic keratinocytes . The study used a psoriatic skin model produced by tissue engineering, following the self-assembly method . Treatments of the psoriatic substitutes with 10 μM of EPEA for 7 days resulted in decreased epidermal thickness and number of Ki67 positive keratinocytes, both indicating decreased proliferation of psoriatic keratinocytes . Exogenous EPEA also diminished some inflammatory features of psoriasis .
Quantitative Analysis
Eicosapentaenoyl Ethanolamide-d4 is used as an internal standard in the quantitative analysis of eight exogenous endocannabinoids in cerebrospinal fluid . This method allows for accurate measurement of these compounds, which can be useful in various research applications .
Orientations Futures
Propriétés
IUPAC Name |
(5Z,8Z,11Z,14Z,17Z)-N-(1,1,2,2-tetradeuterio-2-hydroxyethyl)icosa-5,8,11,14,17-pentaenamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H35NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22(25)23-20-21-24/h3-4,6-7,9-10,12-13,15-16,24H,2,5,8,11,14,17-21H2,1H3,(H,23,25)/b4-3-,7-6-,10-9-,13-12-,16-15-/i20D2,21D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVKKNJPJQKTXIT-CFUIKADRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC=CCC=CCC=CCC=CCCCC(=O)NCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])O)NC(=O)CCC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H35NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401133450 | |
| Record name | (5Z,8Z,11Z,14Z,17Z)-N-(2-Hydroxyethyl-1,1,2,2-d4)-5,8,11,14,17-eicosapentaenamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401133450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Eicosapentaenoyl Ethanolamide-d4 | |
CAS RN |
946524-41-0 | |
| Record name | (5Z,8Z,11Z,14Z,17Z)-N-(2-Hydroxyethyl-1,1,2,2-d4)-5,8,11,14,17-eicosapentaenamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=946524-41-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (5Z,8Z,11Z,14Z,17Z)-N-(2-Hydroxyethyl-1,1,2,2-d4)-5,8,11,14,17-eicosapentaenamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401133450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




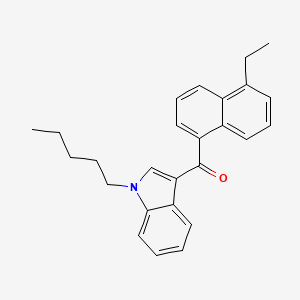
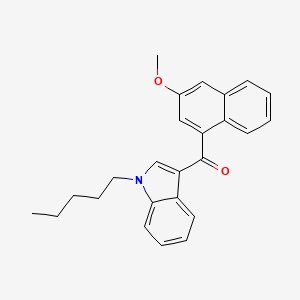
![3-(3-Nitrophenyl)-1,4-diazaspiro[4.4]nonan-2-one](/img/structure/B594107.png)
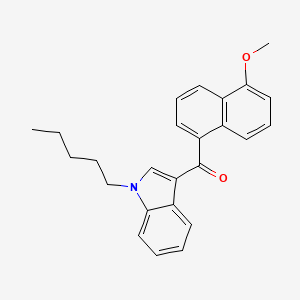
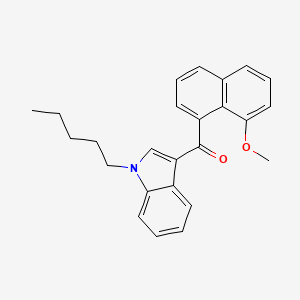
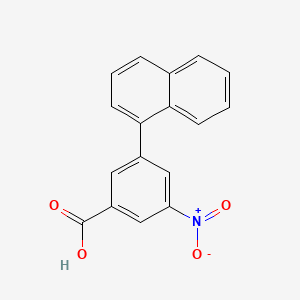
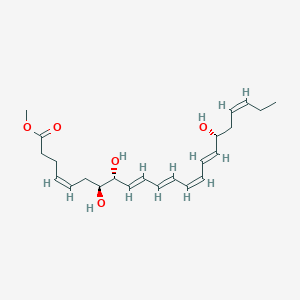
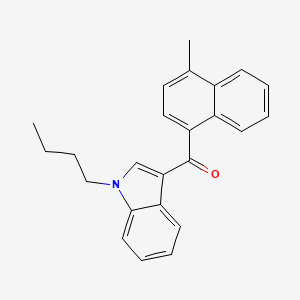
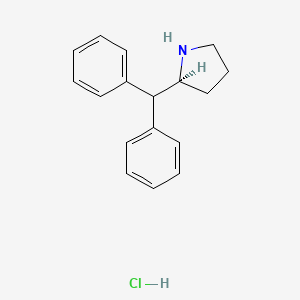
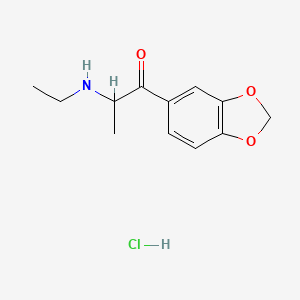
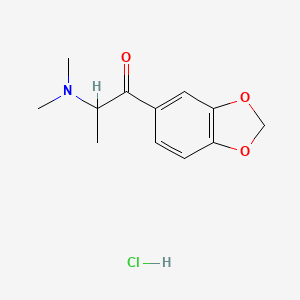
![2-Bromo-3a,4,5,6,7,7a-hexahydrothieno[3,2-c]pyridine](/img/structure/B594128.png)